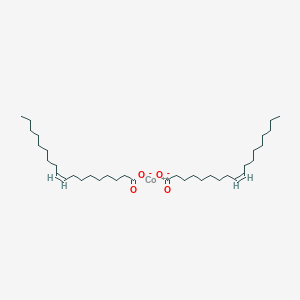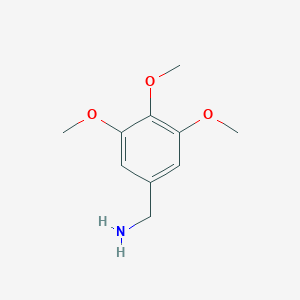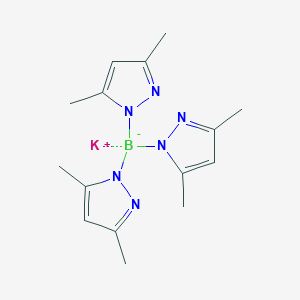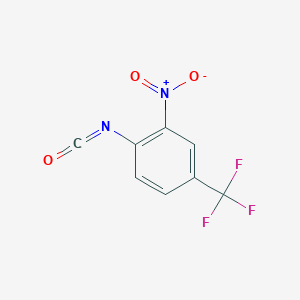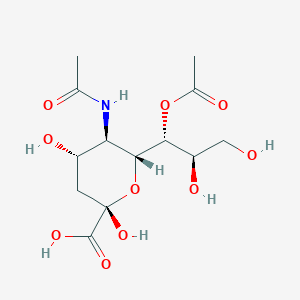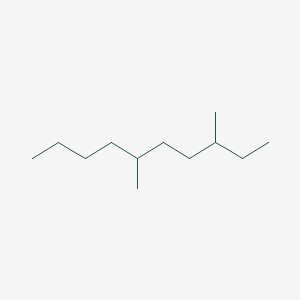
3,6-Dimethyldecane
Übersicht
Beschreibung
3,6-Dimethyldecane is a chemical compound with the molecular formula C12H26 . It has an average mass of 170.335 Da and a monoisotopic mass of 170.203445 Da .
Molecular Structure Analysis
The molecular structure of 3,6-Dimethyldecane consists of a chain of 12 carbon atoms (C12) and 26 hydrogen atoms (H26) . The structure can be further analyzed using tools like Java or Javascript .Physical And Chemical Properties Analysis
3,6-Dimethyldecane has a molecular weight of 170.33 . Other physical and chemical properties such as its heat capacity, dynamic viscosity, Gibbs free energy of formation, and enthalpy of formation at standard conditions could be determined through further experimental analysis .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Mild Steel
One notable application of compounds structurally related to 3,6-Dimethyldecane is in corrosion inhibition. A study by Chafiq et al. (2020) on spirocyclopropane derivatives, which are chemically similar to 3,6-Dimethyldecane, demonstrated their effectiveness in preventing corrosion in mild steel. This research indicates the potential of using such compounds in industries where mild steel is prevalent and corrosion is a concern (Chafiq et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of compounds similar to 3,6-Dimethyldecane have been a subject of study. For example, Nakayama et al. (1996) explored the synthesis of dimers, trimers, and tetramers of 3,6-Dimethylthieno[3,2-b]thiophene, a compound with structural similarities to 3,6-Dimethyldecane. These studies contribute to the understanding of the chemical properties and potential applications of such derivatives (Nakayama et al., 1996).
Application in Experimental Chemistry Teaching
The application of 3,6-Dimethyldecane-related compounds extends to educational contexts as well. De-hua et al. (2006) discussed the use of scientific research type experiments, including the synthesis of dimethyl carbonate, in physical chemistry teaching. This application emphasizes the educational value of such compounds in demonstrating practical chemistry skills and concepts (He De-hua, Shi Lei, Ma Ying, 2006).
Exploration in Organic Semiconductors
Compounds related to 3,6-Dimethyldecane have been explored for potential use in organic semiconductors. Kashiki et al. (2011) synthesized and characterized benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, which are structurally related to 3,6-Dimethyldecane. Their research indicated the potential use of these compounds in organic semiconductors, highlighting the diverse applications of these chemical structures (Kashiki et al., 2011).
Hydrogen Production in Water
Another significant application area is in hydrogen production. A study by Du et al. (2008) on a system involving [Co(dmgH)2pyCl]2+ and [Pt(tolylterpyridine)(phenylacetylide)]+ demonstrated the potential for visible light-driven hydrogen production. This research contributes to the growing field of sustainable energy, particularly in the context of hydrogen fuel production (Du, Knowles, Eisenberg, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFSCYWTXQNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058625 | |
| Record name | 3,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyldecane | |
CAS RN |
17312-53-7 | |
| Record name | 3,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



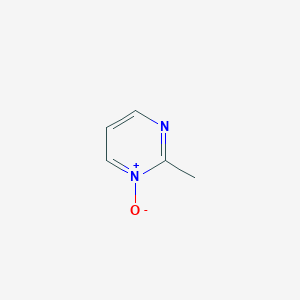

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
